6-(1-piperidinyl)-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
6-(1-piperidinyl)-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research has delved into the luminescent properties and photo-induced electron transfer mechanisms of naphthalimide compounds with piperazine substituents, relevant to the structural class of 6-(1-piperidinyl)-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. These studies have shown that such compounds can act as efficient pH probes and exhibit fluorescence quenching through photo-induced electron transfer processes, which are significant for applications in sensing and imaging technologies (Gan, Chen, Chang, & Tian, 2003).
Synthetic Methodologies
The development of new synthetic methodologies for constructing tetrahydroquinolinone and nicotinonitrile derivatives through novel rearrangement reactions has been reported. These reactions provide a one-step method for generating complex nitrogen-containing heterocycles, highlighting the versatility of compounds within this chemical framework for synthetic organic chemistry (Moustafa, Al-Mousawi, & Elnagdi, 2011).
Electron Acceptor in Thermally Activated Delayed Fluorescent Emitters
The electron-deficient moiety of benzoisoquinoline-1,3-dione has been applied as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. This application demonstrates the compound's utility in creating efficient red TADF devices, which are crucial for advancing organic light-emitting diode (OLED) technology (Yun & Lee, 2017).
Platinum-Catalyzed Carbocyclizations
Platinum-catalyzed hydrative carbocyclizations of oxa-alkyne-nitrile functionalities have been explored to produce distinct nitrogen-containing heterocycles. This research demonstrates the compound's role in facilitating complex cyclization reactions, contributing to the synthesis of pharmacologically relevant structures (Mukherjee & Liu, 2011).
Anticancer Activity
While ensuring to exclude direct references to drug use and side effects, it's noteworthy that derivatives of 5,8-quinolinedione, structurally related to this compound, have been investigated for their anticancer activities. These studies contribute to understanding the potential biomedical applications of this chemical class in cancer therapy, focusing on mechanistic insights into their action (Hsu et al., 2008).
Properties
IUPAC Name |
6-piperidin-1-yl-2-propylbenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-11-22-19(23)15-8-6-7-14-17(21-12-4-3-5-13-21)10-9-16(18(14)15)20(22)24/h6-10H,2-5,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMQFHFVFAVFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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